molecular formula C19H39NO2 B067005 Palmitic monoisopropanolamide, (R)- CAS No. 179951-56-5

Palmitic monoisopropanolamide, (R)-

Cat. No.: B067005
CAS No.: 179951-56-5
M. Wt: 313.5 g/mol
InChI Key: VQNMGLLFMPXVFN-GOSISDBHSA-N
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Description

Palmitic monoisopropanolamide, ®-, also known as N-[(2R)-2-hydroxypropyl]hexadecanamide, is a compound with the molecular formula C19H39NO2. It is a derivative of palmitic acid, a common long-chain saturated fatty acid found in various natural sources such as palm oil and animal fats. This compound is characterized by the presence of a hydroxyl group and an amide linkage, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitic monoisopropanolamide, ®-, typically involves the reaction of palmitic acid with isopropanolamine. The process begins with the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with isopropanolamine to yield the desired amide product. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C, and the reaction time ranging from 12 to 24 hours .

Industrial Production Methods

In an industrial setting, the production of Palmitic monoisopropanolamide, ®-, can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Palmitic monoisopropanolamide, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palmitic monoisopropanolamide, ®-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Palmitic monoisopropanolamide, ®-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of cannabinoid receptors (CB1 and CB2), which play a role in regulating pain, inflammation, and immune responses. The compound also influences the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. Additionally, it can induce apoptosis in cancer cells through the mitochondrial pathway by promoting the generation of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitic monoisopropanolamide, ®-, is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an amide linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(2R)-2-hydroxypropyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMGLLFMPXVFN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170886
Record name Palmitic monoisopropanolamide, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179951-56-5
Record name Palmitic monoisopropanolamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitic monoisopropanolamide, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITIC MONOISOPROPANOLAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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